(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
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Overview
Description
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[221]heptane is a bicyclic compound featuring a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane typically involves the reaction of a suitable bicyclic precursor with a chloropyridine derivative. One common method is the nucleophilic substitution reaction where a bicyclic amine reacts with 6-chloropyridine under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the pyridine ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a fully saturated bicyclic amine.
Scientific Research Applications
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial agent.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler chloropyridine derivative used in similar applications.
7-Azabicyclo[2.2.1]heptane: The bicyclic core structure without the chloropyridine moiety.
Uniqueness
(2S)-2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane is unique due to its combination of a bicyclic structure with a chloropyridine ring, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
1246242-22-7 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
(2S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8?,9-,10?/m0/s1 |
InChI Key |
NLPRAJRHRHZCQQ-KYHHOPLUSA-N |
Isomeric SMILES |
C1CC2[C@@H](CC1N2)C3=CN=C(C=C3)Cl |
SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Canonical SMILES |
C1CC2C(CC1N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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